3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one
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Overview
Description
3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one typically involves the condensation of 2-nitroaniline with 1,2-dicarbonyl compounds, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step. The cyclization step may require acidic or basic conditions depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and materials science.
Scientific Research Applications
3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. Detailed studies on its binding affinity and interaction with target molecules are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6-nitroquinoxaline: A derivative with a nitro group at position 6.
Uniqueness
3-(3-methyl-2-oxobutyl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(3-methyl-2-oxobutyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-8(2)12(16)7-11-13(17)15-10-6-4-3-5-9(10)14-11/h3-6,8H,7H2,1-2H3,(H,15,17) |
InChI Key |
HTHTWKOMBXBWON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=NC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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